4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene
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Overview
Description
4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C25H27F It is a derivative of terphenyl, characterized by the presence of ethyl, fluoro, and pentyl substituents on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene rings using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).
Nitration and Subsequent Reduction:
Industrial Production Methods:
Types of Reactions:
Electrophilic Aromatic Substitution (EAS): This compound can undergo EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Zinc amalgam and hydrochloric acid for Clemmensen reduction.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Nitrated Derivatives: Formed through nitration reactions.
Reduced Derivatives: Formed through reduction reactions.
Halogenated Derivatives: Formed through halogenation reactions.
Scientific Research Applications
4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile or nucleophile in different reactions, forming intermediates like benzenonium ions.
Nucleophilic Addition: The fluoro group can participate in nucleophilic addition reactions, leading to the formation of new bonds and functional groups.
Comparison with Similar Compounds
- 4-Ethyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene
- 4-Ethyl-2-fluoro-1-[4-(4-butylphenyl)phenyl]benzene
- 4-Ethyl-2-fluoro-1-[4-(4-hexylphenyl)phenyl]benzene
Uniqueness: 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
921605-39-2 |
---|---|
Molecular Formula |
C25H27F |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H27F/c1-3-5-6-7-20-8-11-21(12-9-20)22-13-15-23(16-14-22)24-17-10-19(4-2)18-25(24)26/h8-18H,3-7H2,1-2H3 |
InChI Key |
PUAXHORMYQZBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F |
Origin of Product |
United States |
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